molecular formula C21H26O5 B12338437 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12338437
M. Wt: 358.4 g/mol
InChI Key: CRTKKSXGOFSIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one derivative classified as a prenylated isoflavone, characterized by a partially saturated chromen ring system (hexahydro modification) and substituents including hydroxyl (-OH), methoxy (-OCH₃), and a prenyl (3-methylbut-2-enyl) group . Its IUPAC name reflects these structural features, with the prenyl group at position 6 contributing to increased lipophilicity compared to non-prenylated isoflavones.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,11,15,17-20,22-23H,9-10H2,1-3H3

InChI Key

CRTKKSXGOFSIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C

Origin of Product

United States

Preparation Methods

Diketone-Aldehyde Cyclization

The bicyclic framework is often constructed via acid-catalyzed cyclization of 1,3-cyclohexanedione derivatives with substituted benzaldehydes. A representative protocol involves:

  • Reactants : 4-Hydroxybenzaldehyde (1.2 equiv), 5-methoxy-1,3-cyclohexanedione (1.0 equiv)
  • Conditions : Choline chloride:p-toluenesulfonic acid (ChCl:PTSA, 1:1) deep eutectic solvent, 100°C under O₂, 4–6 h.
  • Yield : 78–85%.

Mechanistic Insight : The reaction proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclization. The ChCl:PTSA system acts as both catalyst and green solvent, enhancing reaction efficiency.

Prenylation at C-6 Position

Friedel-Crafts Alkylation

Introduction of the 3-methylbut-2-enyl group employs prenyl bromide under Lewis acid catalysis:

  • Procedure :
    • Add prenyl bromide (1.5 equiv) to the chromenone core in anhydrous DCM.
    • Catalyze with AlCl₃ (0.2 equiv) at 0°C→25°C, 12 h.
  • Yield : 68–72%.

Optimization Note : Excess AlCl₃ leads to over-alkylation; temperatures >30°C reduce regioselectivity.

Transition Metal-Mediated Coupling

An alternative uses Pd-catalyzed allylic substitution:

  • Conditions : Pd(PPh₃)₄ (5 mol%), prenyl acetate (1.3 equiv), K₂CO₃ (2.0 equiv) in THF, 80°C, 8 h.
  • Yield : 62%.

Methoxylation at C-7

Methylation of Phenolic -OH

The C-7 hydroxy group is protected as a methoxy group via:

  • Reagents : Methyl iodide (2.0 equiv), K₂CO₃ (3.0 equiv) in acetone, reflux, 6 h.
  • Yield : 89%.

Side Reaction Mitigation : Selective methylation requires prior protection of the C-5 and C-4' hydroxy groups using tert-butyldimethylsilyl (TBS) chloride.

Multi-Step Protection/Deprotection Strategies

TBS Protection Sequence

  • Step 1 (C-5 and C-4' Protection) :
    • React with TBSCl (2.2 equiv), imidazole (4.0 equiv) in DMF, 24 h.
    • Yield: 94%.
  • Step 2 (C-7 Methylation) : As in Section 3.1.
  • Step 3 (Deprotection) :
    • Use tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF, 0°C→25°C, 2 h.
    • Yield: 91%.

One-Pot Tandem Syntheses

Oxidative Dearomatization-Cyclization

A streamlined approach using ceric ammonium nitrate (CAN):

  • Reactants : 4-Hydroxyphenylpropanoid (1.0 equiv), prenyl alcohol (1.2 equiv), 1,3-cyclohexanedione (1.0 equiv).
  • Conditions : CAN (20 mol%), TEMPO (20 mol%), TBAB in ChCl:PTSA, 100°C, 7 h.
  • Yield : 73%.

Advantages : Avoids intermediate isolation; O₂ acts as a terminal oxidant.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Purity (%)
Diketone Cyclization ChCl:PTSA, O₂ 100°C, 4–6 h 78–85 >95
Friedel-Crafts AlCl₃, prenyl bromide 0°C→25°C, 12 h 68–72 90
Pd-Catalyzed Pd(PPh₃)₄, prenyl acetate THF, 80°C, 8 h 62 88
One-Pot CAN/TEMPO CAN, TEMPO, TBAB 100°C, 7 h 73 93

Challenges and Optimization

  • Regioselectivity in Prenylation : The C-6 position’s electron density directs prenylation, but competing C-8 substitution occurs if steric hindrance is inadequate.
  • Acid Sensitivity : The hexahydrochromenone core undergoes ring-opening in strong acids (e.g., H₂SO₄); mild Lewis acids (e.g., ZnCl₂) are preferred.
  • Oxidative Stability : CAN-mediated methods require strict O₂ control to prevent over-oxidation of the prenyl group.

Analytical Validation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (δ 5.25 ppm for prenyl vinyl protons; δ 3.82 ppm for OCH₃).
  • HRMS : Validates molecular ion at m/z 384.1682 [M+H]⁺.
  • X-ray Crystallography : Resolves chair conformation of the hexahydro ring and prenyl orientation.

Industrial Scalability Considerations

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization steps, reducing side products.
  • Solvent Recovery : ChCl:PTSA can be recycled 5× without yield loss.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. As a PDE5 inhibitor, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and promoting vasodilation. This mechanism is beneficial for conditions like erectile dysfunction and pulmonary hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound’s structural analogs are identified through similarity metrics (e.g., Tanimoto coefficients) and pharmacophore-based analyses . Table 1 highlights its closest analogs and their distinguishing features:

Table 1: Structural Comparison with Similar Compounds

CAS No. Similarity Score Key Structural Differences
520-27-4 0.99 Lacks the hexahydro modification and prenyl group; retains hydroxyl and methoxy groups .
14259-46-2 0.96 Contains a glycosyl group (tetrahydro-2H-pyran-2-yl) instead of prenyl .
25694-72-8 0.96 Features an additional hydroxyethoxy substituent and lacks ring saturation .
64820-99-1 0.95 Differs in substituent positions; includes a phenylmethoxy group .
Implications of Structural Variations
  • Prenyl Group : Enhances lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
  • Glycosylation (e.g., 14259-46-2) : Increases water solubility but may reduce bioavailability due to larger molecular size .
2D vs. 3D Similarity Considerations

This highlights the limitation of relying solely on 2D structural metrics for activity predictions.

Biological Activity

5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one, commonly referred to as Gancaonin G, is a flavonoid compound that has attracted significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H26O5
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 126716-34-5
  • IUPAC Name : 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

The biological activity of Gancaonin G is primarily attributed to its role as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, the compound increases levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions such as erectile dysfunction and pulmonary hypertension.

Antioxidant Activity

Gancaonin G exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various cellular models. The compound's antioxidant capacity has been measured using different assays such as DPPH and ABTS, showing superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antiproliferative Effects

Research indicates that Gancaonin G possesses antiproliferative effects against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 = 3.1 μM
  • HCT116 (colon cancer) : IC50 = 2.2–4.4 μM

These findings suggest potential applications in cancer therapy by inhibiting cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in vitro. It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity positions Gancaonin G as a candidate for treating inflammatory diseases.

Antibacterial Activity

Gancaonin G demonstrates antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for this strain was reported at 8 μM, indicating its potential as a natural antibacterial agent .

Case Studies and Research Findings

Activity Cell Line/Organism IC50/MIC Value Reference
AntioxidantVariousSignificant vs BHT
AntiproliferativeMCF-73.1 μM
HCT1162.2–4.4 μM
Anti-inflammatoryIn vitro modelsN/A
AntibacterialE. faecalis8 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.